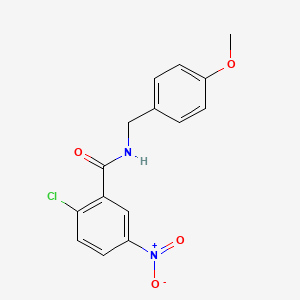![molecular formula C12H19N5O3S B5606915 N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-1-piperidinesulfonamide](/img/structure/B5606915.png)
N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-1-piperidinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-{[(4,6-Dimethyl-2-pyrimidinyl)amino]carbonyl}-1-piperidinesulfonamide derivatives often involves condensation reactions between various sulfonamides and aldehydes or ketones. For instance, Desai et al. (2016) synthesized a series of derivatives through condensation reactions and evaluated their antimicrobial activities, highlighting the synthetic versatility of these compounds (Desai, Makwana, & Senta, 2016). Similarly, Elangovan et al. (2021) synthesized and characterized a compound through the condensation of pyridine-4-carboxaldehyde and sulfadiazine, further exploring its antimicrobial activity and molecular docking studies (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by detailed spectroscopic analyses, including IR, NMR, and mass spectrometry. The structures are further elucidated through computational studies, such as Density Functional Theory (DFT), to understand the electronic and geometric configurations of the molecules. For example, the work by Elangovan et al. (2021) employs FTIR, 1HNMR, UV-Visible spectroscopy, and DFT calculations to characterize the synthesized compound, providing insights into its molecular structure and electronic properties.
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, demonstrating their reactivity and potential for further chemical modifications. The ability to undergo reactions such as conjugate additions, as discussed by Johnson et al. (2002), showcases the chemical versatility and potential for synthesis of diverse derivatives with varying properties (Johnson, Jang, Slafer, Curtis, & Beak, 2002).
Propriétés
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-piperidin-1-ylsulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3S/c1-9-8-10(2)14-11(13-9)15-12(18)16-21(19,20)17-6-4-3-5-7-17/h8H,3-7H2,1-2H3,(H2,13,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEQDKOWCNCSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}benzamide](/img/structure/B5606838.png)



![9-bromo-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5606863.png)
![1-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5606876.png)

![N-(3-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5606888.png)
![N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B5606892.png)
![N-[1-(methylsulfonyl)-4-piperidinyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5606897.png)
![3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5606902.png)
![7-methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5606903.png)
![5-ethoxy-N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine](/img/structure/B5606907.png)
![4-[2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5606912.png)